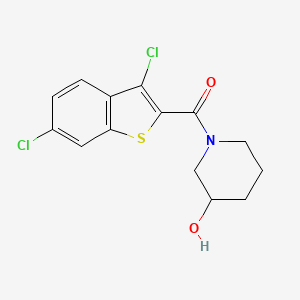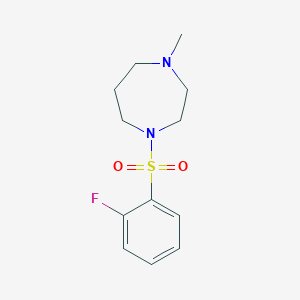![molecular formula C8H17N3O2 B7541460 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide, also known as DMXAA, is a small molecule that exhibits anti-tumor and anti-angiogenic properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies due to its potential as a cancer treatment.
Mechanism of Action
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a key role in the body's immune response. Specifically, 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which in turn stimulate the immune system to attack tumor cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to stimulate the production of nitric oxide, a signaling molecule that plays a key role in regulating blood flow and blood pressure. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide in lab experiments is its potency and specificity. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to exhibit anti-tumor properties at relatively low concentrations, making it a useful tool for studying cancer biology. However, one limitation of using 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide in lab experiments is its potential toxicity. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to induce severe side effects in some animal models, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide. One area of interest is the development of more potent and selective 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide analogs that exhibit improved anti-tumor properties and reduced toxicity. Another area of interest is the investigation of 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to better understand the mechanism of action of 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide and how it interacts with the immune system to induce anti-tumor effects.
Synthesis Methods
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 3-aminopropanoic acid with 2-dimethylaminoacetaldehyde diethyl acetal, followed by the addition of methyl chloroformate and sodium hydroxide. The resulting compound is then purified and crystallized to yield 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide.
Scientific Research Applications
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor cell apoptosis and inhibit tumor growth in various animal models. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-10(2)8(13)6-11(3)7(12)4-5-9/h4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKXIRPODBEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)